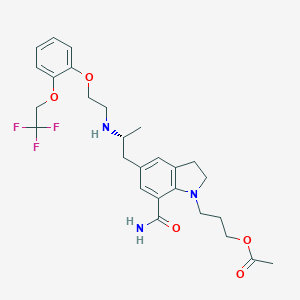

O-Acetyl Silodosin

説明

特性

IUPAC Name |

3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N3O5/c1-18(32-9-13-37-23-6-3-4-7-24(23)38-17-27(28,29)30)14-20-15-21-8-11-33(10-5-12-36-19(2)34)25(21)22(16-20)26(31)35/h3-4,6-7,15-16,18,32H,5,8-14,17H2,1-2H3,(H2,31,35)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWICOMVSJHYADK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC(=O)C)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Chemical Transformations of O Acetyl Silodosin

Synthetic Approaches for O-Acetyl Silodosin as a Target Compound

While primarily viewed as an impurity, this compound is synthesized intentionally for use as an analytical reference standard. cleanchemlab.com This allows for its accurate identification and quantification in batches of the active pharmaceutical ingredient (API), Silodosin. The synthesis targets the specific esterification of the primary alcohol on the 3-hydroxypropyl side chain of the Silodosin molecule.

The direct synthesis of this compound involves the selective acetylation of the terminal hydroxyl group of Silodosin. This transformation is a standard esterification reaction. Typically, this can be achieved by reacting Silodosin with an acetylating agent in the presence of a suitable solvent and often a catalyst or base.

Common acetylating agents for this type of reaction include acetyl chloride and acetic anhydride (B1165640). The reaction with acetyl chloride is generally rapid and exothermic, often requiring a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. Alternatively, using acetic anhydride might require a catalyst, such as a catalytic amount of acid, or simply heating to drive the reaction to completion.

| Reagent | Catalyst/Base | Typical Conditions | Byproduct |

| Acetyl Chloride (CH₃COCl) | Pyridine or Triethylamine | Anhydrous aprotic solvent (e.g., DCM, THF), 0°C to room temperature | Amine Hydrochloride Salt |

| Acetic Anhydride ((CH₃CO)₂O) | DMAP (catalyst) or heat | Anhydrous aprotic solvent, room temperature or elevated | Acetic Acid |

This interactive table summarizes common laboratory methods for the O-acetylation of primary alcohols, applicable to the synthesis of this compound from Silodosin.

Silodosin possesses a single chiral center at the second carbon of the propyl side chain attached to the indoline (B122111) ring, which is critical for its pharmacological activity; the active form is the (R)-enantiomer. googleapis.comunimi.it The chemical name of this compound is (R)-3-(7-Carbamoyl-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl acetate (B1210297). synzeal.com

The O-acetylation reaction occurs at the terminal hydroxyl group of the N-1 propyl substituent, which is an achiral part of the molecule. Therefore, the reaction conditions for acetylation are not expected to affect the stereochemical integrity of the existing (R)-chiral center. The primary consideration for stereochemistry is to start with enantiomerically pure (R)-Silodosin. The resulting this compound will retain the (R)-configuration of the parent molecule, which is crucial for its function as an appropriate reference standard for the stereochemically pure drug.

Investigation of this compound as a Byproduct or Intermediate in Industrial Silodosin Synthesis Processes

The synthesis of Silodosin is a complex, multi-step process where impurity formation is a critical concern for ensuring the final product's quality and safety. googleapis.comnewdrugapprovals.org this compound is recognized as a process-related impurity that can arise under specific conditions.

The formation of this compound as a byproduct can occur if a source of an acetyl group is present during the synthesis or workup stages, particularly in steps involving the free hydroxyl group of Silodosin or its immediate precursors. For instance, the use of acetic acid as a solvent, co-solvent, or for pH adjustment in the presence of an activating agent or under dehydrating conditions could potentially lead to esterification.

Some patented processes for Silodosin purification mention the use of acetic acid salts for the isolation of intermediates or the final product. google.com While intended to purify the compound from other impurities, the presence of acetate ions under certain pH and temperature conditions could facilitate the formation of this compound as a minor byproduct.

| Potential Acetyl Source | Synthetic Step | Conditions Favoring Formation |

| Acetic Acid | Final purification/crystallization | Elevated temperatures, acidic catalysis |

| Ethyl Acetate (Solvent) | Hydrolysis of a protecting group | Presence of strong acid/base catalysts, high temperatures (transesterification) |

| Acetylated Intermediates | Incomplete deacetylation | Residual acetylated compounds from earlier steps |

This interactive table outlines potential scenarios in the industrial synthesis of Silodosin that could lead to the unintended formation of this compound.

In various reported synthetic routes for Silodosin, protecting groups are employed for different functional moieties to prevent unwanted side reactions. googleapis.com For the hydroxyl group on the propyl side chain, a common protecting group is benzoyl rather than acetyl. newdrugapprovals.orggoogle.com The synthesis often proceeds via an intermediate like 3-{7-cyano-5-[(2R)-2-aminopropyl]-2,3-dihydro-lH-indol-l-yl}propyl benzoate, which is later hydrolyzed to yield the free hydroxyl group. google.com

While an O-acetyl protected intermediate is theoretically possible, it is not commonly reported in major synthetic routes. Some syntheses do utilize acetylated intermediates, such as 1-acetyl-7-cyanoindoline, but this involves an N-acetylation to protect the indoline nitrogen early in the synthesis, not an O-acetylation of the final side chain. patsnap.comnewdrugapprovals.org The presence of this compound is therefore more likely the result of a side reaction rather than its use as a planned intermediate that was incompletely removed.

Derivatization Chemistry of this compound for Analytical and Pharmacological Studies

This compound is itself a derivative of Silodosin. Its primary application is in the field of analytical chemistry, where it serves as a crucial reference material for the quality control of Silodosin.

The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for ensuring the purity of pharmaceutical products. nih.govresearchgate.net In this context, this compound is used as a certified reference standard to:

Identify unknown impurity peaks in the chromatogram of a Silodosin sample by comparing retention times.

Quantify the level of the this compound impurity in the API to ensure it does not exceed the limits set by regulatory authorities like the ICH. pnrjournal.com

Several pharmaceutical standard suppliers offer synthesized this compound for these analytical purposes. synzeal.compharmaffiliates.comsimsonpharma.com

Regarding pharmacological studies, there is limited publicly available information on the specific biological activity of this compound. As an ester, it could potentially act as a prodrug of Silodosin, being hydrolyzed in vivo by esterase enzymes to release the active parent drug. However, without specific studies, its pharmacological profile remains uncharacterized. Derivatization of Silodosin into other forms, such as arylsulfonamides, has been explored to develop new α1-adrenergic receptor antagonists, but this research does not involve this compound as a starting material. nih.govdntb.gov.ua The main metabolic pathways for Silodosin involve glucuronidation and oxidation, with no significant acetylation reported. nih.gov

Advanced Analytical Methodologies for O Acetyl Silodosin Quantification and Characterization

Spectroscopic Approaches for O-Acetyl Silodosin Analysis

Spectroscopic techniques are indispensable tools for the characterization, identification, and quantification of pharmaceutical compounds and their impurities. While detailed, specific spectroscopic data (e.g., exact λmax values, comprehensive NMR chemical shifts, or precise IR wavenumbers) for this compound are not extensively detailed in the publicly available search results, the principles of these techniques are universally applied to compounds of its structural class.

Utilization of UV-Vis Spectrophotometry in Impurity Quantification and Degradation Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed technique for the quantitative analysis of drug substances and their related impurities due to its simplicity, cost-effectiveness, and sensitivity. ijpra.comresearchgate.net The method relies on the absorption of UV or visible light by chromophores within the molecule. For Silodosin, UV-Vis methods have been developed and validated, with a reported maximum absorbance (λmax) typically around 269-273 nm when dissolved in appropriate solvents like methanol (B129727) or alcohol. ijpra.comresearchgate.netresearchgate.netsamipubco.com

Given that this compound is a structural derivative of Silodosin, specifically an acetylated form, it would possess similar chromophoric groups (e.g., indole (B1671886) and phenoxy moieties) that absorb in the UV region. Therefore, UV-Vis spectrophotometry can be effectively utilized for its detection and quantification, particularly in the context of impurity profiling and degradation studies of Silodosin. By monitoring changes in the UV-Vis spectrum over time or under stress conditions, the formation and degradation of this compound can be tracked, providing insights into its stability and potential degradation pathways. Such studies are crucial for establishing stability-indicating analytical methods. austinpublishinggroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the comprehensive structural elucidation of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, along with two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC, NOESY), are routinely used for assigning the complete structure of complex molecules. googleapis.comresearchgate.netjournaljpri.comresearchgate.net

For this compound, NMR spectroscopy would be indispensable for confirming its precise chemical structure, especially the position of the acetyl group. The presence of an acetyl group (CH₃COO-) introduces characteristic signals in the NMR spectrum. In the ¹H NMR spectrum, the methyl protons of the acetyl group typically appear as a sharp singlet around 2.0-2.5 ppm. In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the ester would resonate around 165-175 ppm, and the methyl carbon around 20-25 ppm. googleapis.comresearchgate.net These distinctive signals, along with the characteristic shifts of the indole, phenoxy, and other aliphatic and aromatic protons and carbons, would allow for a complete and unambiguous structural assignment of this compound. Comparison with the NMR spectrum of Silodosin would specifically highlight the differences arising from the acetylation, confirming the impurity's identity.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. drugbank.com Different functional groups absorb IR radiation at specific wavenumbers, creating a unique spectral fingerprint.

For this compound, key functional groups that would exhibit characteristic IR absorptions include:

Ester Carbonyl (C=O) : The acetyl group contains an ester carbonyl, which typically shows a strong absorption band in the region of 1735-1750 cm⁻¹ for aliphatic esters. drugbank.com This band would be a clear indicator of the acetylation.

C-O Stretching (Ester) : Additional bands related to C-O stretching of the ester group would also be observed, usually in the range of 1000-1300 cm⁻¹. drugbank.com

Amide Groups (C=O, N-H) : Silodosin, and by extension this compound, contains a primary amide group (–CONH₂). This would typically show a C=O stretching band around 1620-1680 cm⁻¹ and N-H stretching bands in the 3100-3500 cm⁻¹ region.

C-H Stretching : Aliphatic and aromatic C-H stretching vibrations would be present in the 2800-3100 cm⁻¹ region.

Trifluoroethoxy Group : The C-F stretching vibrations from the trifluoroethoxy moiety would also contribute to the spectrum, typically in the 1000-1300 cm⁻¹ range.

By analyzing the presence and absence of these characteristic bands, IR spectroscopy can provide confirmatory evidence for the functional groups present in this compound and help distinguish it from other related compounds or degradation products.

Validation Parameters for this compound Analytical Methods

The validation of analytical methods for impurities like this compound is a critical step in pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose. This process typically follows guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). ijpra.comresearchgate.netsamipubco.com Key validation parameters include specificity, linearity, accuracy, precision, and robustness. ijpra.comresearchgate.netsamipubco.com Analytical methods developed for this compound, as an impurity, would undergo rigorous validation to ensure reliable quantification and characterization. synzeal.comcymitquimica.com

Specificity

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and excipients. For this compound, a specific method would be able to clearly differentiate and quantify it without interference from Silodosin itself or any other process-related impurities or degradation products. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are often employed to achieve the necessary separation for specificity. researchgate.net

Linearity

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically demonstrated by preparing a series of solutions of this compound at different concentrations and plotting the instrument response (e.g., absorbance in UV-Vis, peak area in HPLC) against the concentration. The relationship is evaluated by the correlation coefficient (R²) of the regression line, which should typically be 0.99 or greater for impurity methods. ijpra.comresearchgate.netsamipubco.com

Accuracy

Accuracy represents the closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found. For impurity methods, accuracy is often assessed by the "standard addition" method, where known amounts of the this compound impurity are added to samples (e.g., Silodosin drug substance or product matrix) and the recovery is determined. The percentage recovery should fall within an acceptable range, typically 98-102% or 97-103%, depending on the concentration level. ijpra.comresearchgate.netsamipubco.comaustinpublishinggroup.com

Precision

Precision expresses the closeness of agreement (degree of scatter) among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually evaluated at three levels:

Repeatability (Intra-day precision) : Assessed by analyzing multiple replicates of the same sample by the same analyst under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day, Inter-analyst, Inter-equipment) : Examines variations within the same laboratory but across different days, analysts, or equipment.

Reproducibility : Assessed by inter-laboratory studies.

Precision is typically expressed as the relative standard deviation (RSD or %RSD), with values generally expected to be less than 2% for active pharmaceutical ingredients and often slightly higher for impurities, depending on their concentration. researchgate.netsamipubco.com

Robustness

Robustness is a measure of an analytical method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net For this compound analytical methods, robustness studies might involve slight variations in parameters such as mobile phase composition, pH, flow rate, column temperature, or detector wavelength. Acceptable changes in results (e.g., retention time, peak area, resolution) within predefined limits confirm the method's robustness. ijpra.comresearchgate.net

Pharmacological Characterization and Prodrug Potential of O Acetyl Silodosin

In Vitro Pharmacological Profiling of O-Acetyl Silodosin

While specific in vitro pharmacological data for this compound is not extensively available in published literature, its profile can be inferred from the well-documented characteristics of its parent compound, Silodosin, and the principles of prodrug design. As a prodrug, this compound is designed to be an inactive or less active precursor that, after administration, is converted into the active pharmacological agent, Silodosin.

Silodosin is a highly selective antagonist for the α1A-adrenergic receptor (adrenoceptor). nih.govnih.govdrugbank.com This selectivity is crucial for its mechanism of action. By antagonizing α1A-adrenoceptors in the prostate and urethra, silodosin leads to smooth muscle relaxation in the lower urinary tract. nih.govnih.gov

Receptor-binding studies have demonstrated that Silodosin has a significantly higher affinity for the α1A-adrenoceptor subtype compared to the α1B and α1D subtypes. nih.govresearchgate.net The affinity of silodosin for the α1A-adrenergic receptor has been reported to be 162 times higher than for the α1B-adrenergic receptor and 55 times higher than for the α1D-adrenergic receptor. nih.govresearchgate.net In some studies, the affinity for the α1A subtype was found to be 583 times greater than for the α1B subtype. nih.govresearchgate.net This high selectivity for the α1A-adrenoceptor is the highest among the tested α1-adrenergic receptor antagonists. nih.govresearchgate.net

As a prodrug, this compound would be expected to have a lower binding affinity for the α1A-adrenoceptor compared to Silodosin. The addition of the acetyl group is intended to alter the molecule's physicochemical properties, rendering it less active at the target receptor until the acetyl group is cleaved in vivo.

Table 1: Comparative Affinity of Silodosin for α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Comparative Affinity Ratio (Silodosin) | Reference |

|---|---|---|

| α1A vs. α1B | 162-fold higher for α1A | nih.govresearchgate.net |

| α1A vs. α1D | 55-fold higher for α1A | nih.govresearchgate.net |

Functional assays confirm that Silodosin acts as a potent antagonist at α1A-adrenoceptors. grandjournalofurology.com This antagonistic action inhibits the contraction of smooth muscle in the prostate, which is a key mechanism for its therapeutic effects. researchgate.net The blockade of α1A- and α1D-adrenoceptors is known to relax the smooth muscle tone in the prostate and bladder. mdpi.com

This compound, as an inactive precursor, would be expected to exhibit minimal to no antagonistic activity in functional assays. Its pharmacological effect is contingent upon its conversion to the active form, Silodosin. Therefore, any significant antagonistic activity would only be observed after the hydrolysis of the acetyl ester bond.

Research has shown that Silodosin can modulate cellular pathways beyond its direct receptor antagonism. Specifically, Silodosin has been found to inhibit the growth of prostate cancer cells through the inactivation of the transcription factor ELK1. nih.govresearchgate.net Silodosin treatment has been shown to reduce the expression and activity of ELK1 in prostate cancer cells. nih.gov

The modulation of the ELK1 cellular pathway by this compound would be indirect and dependent on its bioconversion to Silodosin. As the inactive prodrug, this compound itself is not expected to directly influence the ELK1 pathway. The inactivation of ELK1 would only occur following the release of the active Silodosin molecule.

This compound as a Potential Prodrug for Silodosin

The design of this compound as a prodrug of Silodosin is a strategic approach to optimize the delivery and bioavailability of the active pharmaceutical ingredient.

The use of ester-based prodrugs is a common and effective strategy in drug design to overcome various pharmacokinetic challenges. scirp.orgscirp.orgresearchgate.net The primary rationale behind this approach is to modify the physicochemical properties of the parent drug to enhance its delivery and absorption. scirp.orgscirp.org

Ester groups can improve the lipophilicity of a drug, which can enhance its permeability across biological membranes, such as the gastrointestinal tract. scirp.orgscirp.org This increased lipophilicity can lead to improved oral absorption. researchgate.net Ester prodrugs can also be designed to protect the parent drug from degradation in the gastrointestinal tract, ensuring that more of the active compound reaches the systemic circulation. nih.gov

Furthermore, the ester linkage can be designed to be cleaved by specific enzymes at the desired site of action, potentially leading to targeted drug delivery and a reduction in systemic side effects. scirp.orgscirp.org The controlled release of the active drug through enzymatic hydrolysis can also help in maintaining therapeutic drug concentrations over a prolonged period. scirp.orgscirp.org

The conversion of an ester prodrug, such as this compound, to its active parent drug, Silodosin, occurs through enzymatic hydrolysis. scirp.orgscirp.org This bioconversion is typically mediated by a class of ubiquitous enzymes known as esterases, which are present in various tissues and fluids throughout the body, including the liver, plasma, and gastrointestinal tract. researchgate.net

The acetyl ester bond in this compound is susceptible to cleavage by esterases like acetylcholinesterase and butyrylcholinesterase. researchgate.net The hydrolysis reaction involves the enzymatic cleavage of the ester bond, which releases the active Silodosin molecule and acetic acid as a byproduct.

Assessment of Non-Enzymatic Conversion and Chemical Stability in Physiologically Relevant Media

A comprehensive search of available scientific literature reveals a lack of studies investigating the non-enzymatic conversion and chemical stability of this compound in physiologically relevant media. To date, no data has been published on the hydrolysis kinetics of this compound in aqueous solutions at physiological pH (e.g., pH 7.4) or in simulated gastric and intestinal fluids. The intrinsic chemical stability of the acetyl ester bond in this compound under these conditions is a critical parameter for understanding its potential as a prodrug, as it would determine the extent of non-enzymatic conversion to the active parent drug, Silodosin, before any potential enzymatic hydrolysis in the body. Without such data, the half-life and degradation pathways of this compound in biological fluids remain unknown.

Preclinical Pharmacodynamics of this compound

There is currently no available information from preclinical studies to suggest that this compound possesses intrinsic pharmacological activity. The primary focus of research has been on Silodosin's high affinity and selectivity for the α1A-adrenoceptor subtype, which is predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra. Blockade of these receptors leads to smooth muscle relaxation and improvement of lower urinary tract symptoms associated with BPH. However, whether the addition of an acetyl group in this compound alters this receptor binding profile or confers any intrinsic activity is a question that remains unanswered by current research.

Studies on Organ-Specific Responses in Isolated Tissue Models

No studies have been published detailing the effects of this compound on isolated tissue models, such as prostate or bladder tissues. Such experiments are crucial for determining if the compound has any direct agonist or antagonist activity on the α1-adrenoceptors in these target organs. In the absence of such data, it is not possible to characterize the organ-specific responses to this compound or to compare its potency and efficacy with that of Silodosin.

Elucidation of Mechanism of Action Distinct from or Complementary to Silodosin

Given the lack of preclinical pharmacodynamic data, it is not possible to elucidate a mechanism of action for this compound. It is hypothesized that this compound would act as a prodrug, being converted to Silodosin, which then exerts its therapeutic effect. However, without studies to confirm this bioconversion and to rule out any intrinsic activity of the acetylated form, its precise mechanism of action remains speculative. Future research would be necessary to determine if this compound has a mechanism of action that is distinct from or complementary to that of Silodosin.

Metabolic Pathways and Biotransformation of O Acetyl Silodosin

In Vitro Metabolic Studies of O-Acetyl Silodosin

In vitro metabolic studies are crucial for elucidating the enzymatic pathways responsible for the biotransformation of a drug candidate. These studies typically utilize subcellular fractions from the liver, such as microsomes, S9 fractions, and cytosol, which contain the primary enzymes involved in drug metabolism.

The metabolism of this compound in hepatic microsomes is expected to be a two-stage process. The initial and primary step would involve the hydrolysis of the acetyl group by esterase enzymes present in the microsomes. This deacetylation reaction would yield Silodosin as the principal metabolite.

Following its formation from this compound, Silodosin undergoes extensive oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes . The predominant isoenzyme responsible for this phase of metabolism is CYP3A4 nih.govdrugs.comchemicalbook.comnih.gov. The involvement of CYP3A4 is significant, as its inhibition can lead to increased plasma concentrations of Silodosin nih.govdrugs.compatsnap.com. In vitro studies have shown that while a range of CYP3A4 inhibitors can affect Silodosin metabolism, ketoconazole is a particularly potent inhibitor .

Liver S9 fractions, which contain both microsomal and cytosolic components, provide a more comprehensive in vitro system for studying drug metabolism, as they harbor enzymes for both Phase I and Phase II reactions nih.govmdpi.commdpi.com.

In this system, this compound would first be hydrolyzed to Silodosin. Subsequently, Silodosin undergoes extensive biotransformation through multiple pathways:

Oxidative Pathways (Phase I): Mediated by microsomal CYP3A4, as described above nih.gov.

Dehydrogenation (Phase I): Catalyzed by alcohol and aldehyde dehydrogenases found in the cytosolic fraction, leading to the formation of the KMD-3293 metabolite drugs.comchemicalbook.com.

Glucuronidation (Phase II): This is a major metabolic pathway for Silodosin, involving direct conjugation with glucuronic acid. This reaction is primarily mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), which is present in both microsomes and the cytosol drugs.comresearchgate.net.

The primary metabolite of this compound is hypothesized to be Silodosin itself, formed via esterase-mediated hydrolysis. The subsequent metabolism of Silodosin generates several key metabolites that have been identified and characterized.

The main metabolite found in human plasma is a glucuronide conjugate of Silodosin, identified as KMD-3213G nih.govdrugs.comchemicalbook.comdrugbank.com. This active metabolite is formed through the UGT2B7-mediated pathway and reaches plasma concentrations approximately four times greater than that of the parent Silodosin drugbank.com. Another significant metabolite is KMD-3293, which is formed through the actions of alcohol and aldehyde dehydrogenases drugs.com. Other minor metabolic pathways for Silodosin include dealkylation and hydroxylation, leading to metabolites such as KMD-3241 and KMD-3289 drugbank.com.

| Metabolite Name | Precursor Compound | Metabolic Pathway | Enzymes Involved |

|---|---|---|---|

| Silodosin | This compound | Deacetylation (Hydrolysis) | Esterases |

| KMD-3213G (Silodosin glucuronide) | Silodosin | Glucuronidation | UGT2B7 |

| KMD-3293 | Silodosin | Dehydrogenation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase |

| KMD-3241 | Silodosin | Oxidation | CYP3A4 |

| KMD-3289 | Silodosin | Dealkylation | CYP3A4 |

Specific enzyme kinetic data (e.g., Km, Vmax) for the biotransformation of this compound are not available. However, pharmacokinetic studies of Silodosin have demonstrated that it exhibits linear kinetics chemicalbook.com. A comprehensive kinetic analysis would involve determining the rate of deacetylation of this compound by various esterases. Following this, the kinetics of the subsequent metabolism of the formed Silodosin by CYP3A4, UGT2B7, and alcohol/aldehyde dehydrogenases would need to be characterized to fully understand the dynamics of its biotransformation and elimination.

In Vivo Metabolic Fate in Animal Models (e.g., rodents, non-rodents)

The in vivo metabolic fate of a compound is typically investigated through Absorption, Distribution, Metabolism, and Excretion (ADME) studies in various animal models. For this compound, it is presumed that upon administration, it would be rapidly converted to Silodosin, and its subsequent ADME profile would closely mirror that of the parent drug.

ADME studies for Silodosin have been conducted in rats, dogs, and humans, revealing species differences, particularly in hepatic clearance researchgate.net.

Absorption: Silodosin is absorbed rapidly after oral administration, with the time to reach maximum plasma concentration (Tmax) occurring at approximately 2 hours in rats and dogs and 2.6 hours in humans researchgate.netsemanticscholar.org. The absolute bioavailability varies between species, estimated at 9% in rats, 25% in dogs, and around 32% in humans researchgate.netsemanticscholar.org.

Distribution: Silodosin has a large apparent volume of distribution (49.5 L in humans), indicating extensive distribution into tissues chemicalbook.com. It is highly bound to plasma proteins, particularly α1-acid glycoprotein researchgate.net. The plasma protein binding is approximately 80% in rats and dogs and higher in humans at about 96-97% drugs.comresearchgate.net.

Metabolism: The metabolic pathways observed in vivo are consistent with in vitro findings. The primary routes of metabolism are glucuronidation, oxidation via CYP3A4, and dehydrogenation nih.gov. The main circulating metabolite is the active glucuronide conjugate, KMD-3213G, which has a longer half-life (approx. 24 hours) than Silodosin itself (approx. 13.3 hours) nih.govnih.gov.

Excretion: Following oral administration of radiolabeled Silodosin, radioactivity is predominantly excreted in the feces (approximately 55%) with a smaller portion eliminated in the urine (approximately 34%) chemicalbook.comresearchgate.net. The urinary excretion of unchanged Silodosin is low, generally less than 4% researchgate.net.

| ADME Parameter | Rat | Dog | Human |

|---|---|---|---|

| Absolute Bioavailability (%) | ~9% | ~25% | ~32% |

| Tmax (hours) | ~2 | ~2 | ~2.6 |

| Plasma Protein Binding (%) | ~80% | ~80% | ~96-97% |

| Elimination Half-life (hours) | ~2 | ~2 | ~13.3 |

| Primary Route of Excretion | Feces | Feces | Feces |

Metabolite Profiling in Biological Fluids and Tissues (e.g., plasma, urine, liver)

While this compound has not been identified as a major metabolite in these studies, if formed, it would be expected to be present in the same biological fluids and tissues where other Silodosin metabolites are found.

Plasma: Given that the primary metabolites of Silodosin are found in plasma, any this compound formed would likely also be present in plasma, although probably at very low concentrations compared to the major metabolites.

Urine: Following oral administration of radiolabeled Silodosin, approximately 33.5% of the radioactivity is recovered in the urine fda.gov.ph. This indicates that renal excretion is a significant route of elimination for Silodosin and its metabolites. If this compound is formed and is sufficiently water-soluble, it would likely be excreted in the urine.

Liver: As the primary site of drug metabolism, the liver would be the most probable location for the formation of this compound patsnap.com. The enzymes responsible for both the initial hydroxylation (CYP3A4) and the potential subsequent O-acetylation (N-acetyltransferases) are highly expressed in the liver. Therefore, transient and likely low concentrations of this compound could be expected in hepatic tissue.

The following table summarizes the known major metabolites of Silodosin and a hypothetical profile for this compound.

| Metabolite Name | Parent Compound | Biological Fluid/Tissue | Method of Detection |

| KMD-3213G (Silodosin glucuronide) | Silodosin | Plasma, Urine | Not specified in provided context |

| KMD-3293 | Silodosin | Plasma | Not specified in provided context |

| This compound (Hypothetical) | Hydroxylated Silodosin | Plasma, Urine, Liver | Hypothetically detectable by advanced mass spectrometry techniques |

Influence of Enzyme Systems and Genetic Polymorphisms on this compound Biotransformation

The biotransformation of this compound would be influenced by the enzyme systems responsible for its formation and any subsequent metabolism.

Enzyme Systems:

Cytochrome P450 (CYP) Enzymes: The formation of the necessary hydroxylated precursor to this compound is likely catalyzed by CYP enzymes, with CYP3A4 being the primary enzyme involved in the oxidative metabolism of Silodosin.

N-Acetyltransferases (NATs): The hypothetical O-acetylation step would be catalyzed by N-acetyltransferase enzymes. Humans have two main NAT enzymes, NAT1 and NAT2, which are responsible for the acetylation of various drugs and xenobiotics.

Genetic Polymorphisms:

Genetic variations in the genes encoding these metabolic enzymes can lead to significant inter-individual differences in drug metabolism, affecting both efficacy and toxicity.

CYP3A4 Polymorphisms: Genetic polymorphisms in the CYP3A4 gene are known to influence the metabolism of numerous drugs. Variations in CYP3A4 activity could affect the rate of formation of the hydroxylated precursor of this compound, thereby indirectly influencing the amount of this compound formed.

N-Acetyltransferase (NAT) Polymorphisms: The NAT2 gene is highly polymorphic, leading to distinct phenotypes of "slow," "intermediate," and "fast" acetylators in the population medscape.com. This polymorphism has significant clinical implications for drugs that are primarily cleared by NAT2-mediated acetylation. If this compound formation is catalyzed by NAT2, an individual's acetylator status could influence the rate and extent of its formation. Slow acetylators might produce less this compound compared to fast acetylators.

The table below outlines the potential influence of genetic polymorphisms on the enzymes involved in the hypothetical biotransformation of this compound.

| Enzyme | Gene | Known Polymorphisms | Potential Impact on this compound Biotransformation |

| Cytochrome P450 3A4 | CYP3A4 | Yes | Altered formation of the hydroxylated precursor, indirectly affecting this compound levels. |

| N-Acetyltransferase 2 | NAT2 | Yes (Slow, Intermediate, Fast Acetylator Phenotypes) | Direct influence on the rate and extent of this compound formation from its hydroxylated precursor. |

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of O Acetyl Silodosin

Impact of O-Acetylation on Pharmacological Activity and Selectivity

The introduction of an O-acetyl group can significantly alter a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for ligand-receptor interactions and membrane permeability.

A comparative analysis between O-Acetyl Silodosin and Silodosin would theoretically focus on their respective affinities for α1-adrenoceptor subtypes (α1A, α1B, α1D) and their functional antagonist activities. Silodosin exhibits a high affinity for the α1A-adrenoceptor (Kᵢ=0.036 nM), demonstrating over 162-fold greater selectivity for α1A-AR than α1B-AR and 50-fold greater than α1D-AR. nih.govmedchemexpress.com

If this compound were to be studied, receptor binding assays (e.g., using radioligands like [3H]-Prazosin or [3H]-Silodosin) and functional assays (e.g., noradrenaline-induced contraction in isolated tissues or intracellular Ca2+ concentration changes in α1-AR expressing cells) would be performed. nih.govmedchemexpress.comnih.gov

Hypothetical Comparative Receptor Binding Affinity

| Compound | α1A-AR Kᵢ (nM) | α1B-AR Kᵢ (nM) | α1D-AR Kᵢ (nM) | α1A/α1B Selectivity Ratio | α1A/α1D Selectivity Ratio |

| Silodosin | 0.036 medchemexpress.com | 21 medchemexpress.com | 2.0 medchemexpress.com | 583 medchemexpress.com | 56 medchemexpress.com |

| This compound | Hypothetical | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

The presence of an O-acetyl group could potentially affect the compound's ability to form critical hydrogen bonds or engage in other non-covalent interactions within the receptor binding pocket. Acetylation might increase lipophilicity, which could influence membrane permeability and access to the receptor, but might also alter the precise fit within the binding site.

The acetyl group could serve various roles:

Prodrug mechanism : The O-acetyl moiety might act as a prodrug, being cleaved in vivo by esterases to release the active Silodosin. This is a common strategy to improve pharmacokinetic properties such as oral bioavailability or reduce first-pass metabolism. medchemexpress.com For instance, O-acetyl esters like 4-AcO-DMT are known prodrugs. medchemexpress.com If this compound functions as a prodrug, its intrinsic activity at the receptor might be lower than Silodosin, with its pharmacological effect arising from the rapid hydrolysis to Silodosin.

Direct binding modification : Alternatively, the acetyl group might directly participate in ligand-receptor interactions, altering the binding mode or affinity compared to Silodosin. This could involve new hydrogen bonds, hydrophobic interactions, or steric hindrance, leading to changes in potency or selectivity. Ligand-receptor interactions are highly sensitive to subtle structural changes. drugbank.comcpu.edu.cn

Steric hindrance : The bulkier acetyl group could introduce steric clashes with amino acid residues in the binding pocket, potentially reducing affinity or altering the induced fit of the receptor.

Influence of Stereochemistry on this compound's Biological Activity and Metabolic Profile (considering the R-enantiomer of Silodosin)

Silodosin itself possesses an asymmetric carbon atom, and its therapeutic efficacy is primarily attributed to the (R)-enantiomer. wikipedia.orggetzpharma.comgoogle.com The (S)-enantiomer is generally considered an impurity. wikipedia.org If this compound also possesses chirality, the stereochemistry of the O-acetylated form would be critical.

The biological activity of chiral drugs is often enantioselective, meaning one enantiomer can exhibit significantly different pharmacological and metabolic behavior than the other. researchgate.net For this compound, the R-enantiomer would likely be the focus, mirroring the parent compound. The O-acetylation process itself might introduce new chiral centers or affect the existing stereocenter's stability or recognition by enzymes and receptors.

Hypothetical Impact of Stereoisomerism on this compound

| Property | (R)-O-Acetyl Silodosin | (S)-O-Acetyl Silodosin |

| Receptor Affinity | Potentially higher | Potentially lower |

| Metabolic Stability | Variable | Variable |

| Pharmacological Role | Primary active form | Less active or inactive |

Note: This table presents hypothetical expectations based on general principles of stereochemistry in drug action, especially considering Silodosin's (R)-enantiomer is the active form. wikipedia.orggoogle.com

Metabolic enzymes, including those responsible for deacetylation, can exhibit stereoselectivity. Thus, the (R)- and (S)-enantiomers of this compound could have different rates of deacetylation, leading to varying exposures of the active Silodosin.

Elucidation of Structure-Metabolism Relationships for this compound, focusing on the Acetyl Moiety

The primary metabolic fate of an O-acetyl group in a drug is typically hydrolysis by esterases (e.g., carboxylesterases) to release the free hydroxyl compound and acetate (B1210297). This deacetylation process is a key SMR aspect for this compound.

Known Metabolic Pathways of Silodosin (Parent Compound)

| Pathway | Enzyme/Mechanism | Metabolite (Example) | Activity Relative to Parent |

| Glucuronidation | UGT2B7 | Silodosin glucuronide (KMD-3213G) | Active (1/8 affinity of parent) wikipedia.org |

| Dehydrogenation | Alcohol and aldehyde dehydrogenases | KMD-3293 | Negligible pharmacological activity nih.govgetzpharma.comgoogle.com |

| Oxidation | CYP3A4 | Various oxidative metabolites | Variable |

| Deacetylation | Hypothetical for this compound: Esterases | Silodosin (active) | Active |

Note: The deacetylation row is hypothetical for this compound, based on common metabolic transformations of O-acetyl esters. medchemexpress.com

If this compound acts as a prodrug, its metabolic profile would be dominated by the rate and extent of deacetylation. Factors influencing this would include:

Enzyme kinetics : The affinity of various esterases for this compound and their catalytic efficiency.

Tissue distribution of esterases : Where deacetylation occurs (e.g., liver, plasma, target tissues).

Chemical stability : The non-enzymatic hydrolysis rate of the acetyl ester.

Computational Chemistry and Molecular Modeling Investigations (e.g., docking simulations, molecular dynamics, QSAR)

Computational methods are indispensable tools for predicting and understanding SAR and SMR, especially when experimental data is limited or for guiding synthetic efforts.

Molecular Docking Simulations : These would be used to predict the preferred binding pose and affinity of this compound within the α1A-adrenoceptor binding pocket, comparing it to Silodosin. drugbank.comcpu.edu.cn This could reveal whether the acetyl group forms new interactions or creates steric hindrance, impacting binding.

Molecular Dynamics (MD) Simulations : MD simulations would provide insights into the dynamic behavior of this compound within the receptor over time, including conformational changes and the stability of ligand-receptor complexes. This could help understand how the acetyl group influences the flexibility and interactions of the molecule in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models would aim to establish mathematical relationships between the structural features of this compound (and related derivatives, if available) and their biological activities (e.g., receptor affinity, functional potency). This could help predict the activity of new O-acetylated analogs and identify key structural determinants for activity.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) : In silico tools can predict how the O-acetyl group might influence properties like membrane permeability, plasma protein binding, and susceptibility to various metabolic enzymes, including esterases and cytochrome P450 enzymes.

These computational approaches would be vital for hypothesizing the behavior of this compound and guiding future experimental work, particularly in the absence of direct empirical data.

Degradation and Stability Profiles of O Acetyl Silodosin

Forced Degradation Studies of O-Acetyl Silodosin under Stress Conditions

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance, identifying potential degradation pathways, and characterizing degradation products. These studies typically involve exposing the compound to various stress conditions, including acid, alkaline, oxidative, thermal, and photolytic environments, to induce degradation to an appropriate extent (typically 5-20%). While comprehensive forced degradation data specifically for this compound are not extensively reported, its chemical structure, featuring an acetyl ester, suggests a primary degradation mechanism.

Acid-Catalyzed Degradation Pathways and Identification of Degradation Products

Given that this compound is an O-acetyl ester, it is highly susceptible to hydrolysis, particularly under acidic conditions. Acid-catalyzed hydrolysis of esters typically involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, leading to the cleavage of the ester bond. For this compound, this would likely result in the formation of Silodosin (the de-acetylated parent compound) and acetic acid. While specific degradation products of this compound under acid stress are not detailed in the provided search results, the hydrolysis to Silodosin is a chemically plausible pathway.

Alkaline Degradation Pathways and Identification of Degradation Products

Oxidative Degradation Pathways and Identification of Degradation Products

Oxidative degradation typically involves the reaction of a molecule with an oxidizing agent, leading to the formation of various oxidized products. Common susceptible sites for oxidation in pharmaceutical compounds include amines, sulfides, phenols, and functional groups with labile hydrogens. While Silodosin itself has been shown to undergo significant degradation under oxidative stress, forming various degradation products cymitquimica.comsimsonpharma.com, specific oxidative degradation pathways and identified products for this compound are not explicitly detailed in the provided search results.

Thermal and Photolytic Degradation Pathways and Identification of Degradation Products

Thermal degradation involves the breakdown of a compound due to elevated temperatures, while photolytic degradation is induced by exposure to light, particularly UV or fluorescent light. For Silodosin, studies indicate its stability under thermal and photolytic stress in some conditions, while other reports suggest some degradation cymitquimica.comsimsonpharma.com. However, specific thermal or photolytic degradation pathways and identified products for this compound are not extensively documented in the available literature. Functional groups like carbonyls, nitro aromatics, N-oxides, alkenes, aryl chlorides, weak C-H and O-H bonds, sulfides, and polyenes can contribute to photosensitivity.

Development of Stability-Indicating Analytical Methods for this compound and its Degradants

The development of stability-indicating analytical methods is crucial for monitoring the purity and stability of pharmaceutical compounds and their impurities over time. These methods must be capable of accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products, process impurities, and excipients.

Given that this compound is a known impurity of Silodosin, analytical methods developed for Silodosin often aim to separate and quantify this compound along with other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with detectors like Photodiode Array (PDA) or Mass Spectrometry (MS/MS) are commonly employed for such purposes simsonpharma.com. These methods are designed to achieve good resolution between the main compound (Silodosin), its impurities (including this compound), and any degradation products formed under stress conditions.

For instance, stability-indicating RP-HPLC methods have been developed for Silodosin, demonstrating the separation of the drug from its degradation products formed under various stress conditions, including acid, alkaline, and oxidative degradation simsonpharma.com. While these methods primarily focus on Silodosin, their ability to resolve impurities suggests they would be suitable for monitoring this compound if it were the primary compound of interest or a significant degradant. The validation of such methods adheres to International Conference on Harmonisation (ICH) guidelines, ensuring their specificity, linearity, accuracy, and precision.

Impurity Profiling and Control Strategies in Relation to this compound as a Silodosin Impurity

This compound is consistently identified as an impurity of Silodosin cymitquimica.comchemicalbook.comsimsonpharma.comsimsonpharma.compharmaffiliates.com. Impurity profiling is a critical aspect of pharmaceutical development, involving the identification, characterization, and quantification of impurities present in a drug substance or drug product. Control strategies are then implemented to ensure that these impurities remain within acceptable limits as per regulatory guidelines, such as those set by the ICH.

The presence of this compound as an impurity in Silodosin can arise from the synthetic process or through the degradation of Silodosin itself, particularly if Silodosin were to undergo an acetylation reaction, though the more common pathway for an O-acetyl ester is hydrolysis. The control of this compound in Silodosin formulations would involve:

Process Control: Optimizing the synthesis and purification steps of Silodosin to minimize the formation of this compound as a process-related impurity.

Analytical Monitoring: Utilizing validated stability-indicating analytical methods (as discussed in Section 7.2) to routinely monitor the levels of this compound in both the drug substance and finished drug product.

Specification Setting: Establishing appropriate acceptance criteria for this compound based on toxicological qualification and regulatory guidelines.

The comprehensive understanding of impurities like this compound is vital to ensure the quality, safety, and efficacy of Silodosin drug products throughout their shelf life.

Q & A

Q. What is the mechanistic basis for Silodosin's uroselectivity, and how does its α1A-adrenoceptor affinity influence experimental design in preclinical studies?

Silodosin's selectivity for α1A-adrenoceptors over α1B subtypes (160-fold higher affinity) underpins its uroselectivity, minimizing cardiovascular effects. Preclinical studies should prioritize receptor-binding assays (e.g., radioligand displacement) and functional in vivo models (e.g., rat prostate contraction assays) to validate subtype-specific activity. Comparative analyses with non-selective α1-antagonists (e.g., tamsulosin) are critical for contextualizing therapeutic advantages .

Q. How do Silodosin's pharmacokinetic properties, including protein binding and metabolism, impact dose-response studies in clinical trials?

Silodosin exhibits 97% protein binding and is metabolized primarily via UGT2B7-mediated glucuronidation (forming active metabolite KMD-3213G) and CYP3A4 oxidation. Dose-response studies must account for interindividual variability in UGT2B7/CYP3A4 activity, necessitating population pharmacokinetic modeling and stratification by metabolic phenotypes. Plasma concentration monitoring is recommended to correlate efficacy with pharmacokinetic parameters .

Q. What clinical endpoints are most robust for evaluating Silodosin's efficacy in benign prostatic hyperplasia (BPH) trials?

Key endpoints include:

- International Prostate Symptom Score (IPSS) : Standardized for voiding/storage symptom quantification.

- Maximum urinary flow rate (Qmax) : Measured via uroflowmetry.

- Nocturia frequency : Silodosin demonstrates superior reduction in nocturia (pooled analysis: −0.7 episodes/night vs. placebo), requiring validated voiding diaries for accuracy .

Advanced Research Questions

Q. How should researchers address conflicting data on Silodosin's comparative efficacy versus tamsulosin in meta-analyses?

Conflicting results (e.g., IPSS improvement parity but higher sexual adverse events with Silodosin) require:

- Subgroup analysis : Stratify by baseline prostate volume, age, and symptom severity.

- Risk-benefit frameworks : Use metrics like Number Needed to Harm (NNH) for abnormal ejaculation (NNH = 5) versus Number Needed to Treat (NNT = 4 for IPSS improvement).

- Quality assessment : Apply GRADE criteria to evaluate evidence heterogeneity (e.g., low-quality evidence for cardiovascular safety) .

Q. What experimental designs optimize long-term safety profiling of Silodosin in aging populations?

- Extension studies : Follow initial 12-week RCTs with 40-week open-label phases to monitor cumulative adverse events (e.g., intraoperative floppy iris syndrome [IFIS] incidence: 2.1% in cataract patients).

- Real-world evidence (RWE) : Use registries (e.g., SiRE study) to assess rare events like hypotension (incidence <1%) in comorbid populations .

Q. How can researchers mitigate bias when analyzing Silodosin's sexual adverse events (e.g., retrograde ejaculation)?

- Blinding protocols : Maintain double-blinding despite high adverse event rates (22.3% vs. 1.6% for tamsulosin).

- Patient-reported outcomes (PROs) : Use validated tools like Male Sexual Health Questionnaire (MSHQ) to distinguish drug effects from age-related dysfunction .

Q. What methodologies ensure accurate chiral purity determination of Silodosin in pharmaceutical formulations?

- Capillary electrophoresis (CE) : Optimized with carboxymethyl-β-cyclodextrin (40 mg/mL, pH 2.9) for enantiomeric separation (S/R resolution = 2.1).

- Quality-by-Design (QbD) : Implement face-centered central composite designs to refine critical parameters (buffer concentration, voltage) .

Q. How should combination therapies (e.g., Silodosin + Mirabegron) be evaluated for detrusor hyperactivity with impaired contractility (DHIC)?

- Multicenter RCTs : Randomize patients to monotherapy vs. combination arms (e.g., 4-week Silodosin vs. Silodosin + Mirabegron).

- Urodynamic metrics : Measure post-void residual volume and bladder contractility index (BCI) .

Methodological Guidelines

- Data synthesis : Use random-effects models for meta-analyses to account for clinical heterogeneity (I² >50% in Silodosin vs. tamsulosin comparisons) .

- Statistical reporting : Report mean differences (MD) with 95% confidence intervals (e.g., IPSS MD = −2.65 [−3.23 to −2.08] vs. placebo) .

- Ethical considerations : Disclose funding sources (e.g., industry-sponsored trials) and adhere to CONSORT guidelines for RCT transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。